hCA I-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCA I-IN-1 is a human carbonic anhydrase I inhibitor. It is a compound that specifically inhibits the activity of human carbonic anhydrase I, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound also shows inhibitory activity against other isoforms of carbonic anhydrase, including human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCA I-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a sulfonamide derivative, which is then coupled with other organic molecules to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
hCA I-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
hCA I-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of carbonic anhydrase enzymes and to develop new inhibitors.
Biology: The compound helps in understanding the role of carbonic anhydrase in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and certain cancers.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
Mechanism of Action
hCA I-IN-1 exerts its effects by binding to the active site of human carbonic anhydrase I, thereby inhibiting its enzymatic activity. The compound interacts with the zinc ion present in the enzyme’s active site, preventing the hydration of carbon dioxide. This inhibition disrupts the enzyme’s normal function, leading to a decrease in bicarbonate and proton production .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another inhibitor with similar applications.
Dorzolamide: Used primarily in the treatment of glaucoma .
Uniqueness of hCA I-IN-1
This compound is unique due to its high selectivity and potency against human carbonic anhydrase I. It has a lower inhibition constant (Ki) compared to other inhibitors, making it a more effective compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H23N5O4S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[4-[[3-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H23N5O4S/c1-36-23-6-4-5-19(15-23)27(33)14-9-20-16-31(26-8-3-2-7-25(20)26)17-21-18-32(30-29-21)22-10-12-24(13-11-22)37(28,34)35/h2-16,18H,17H2,1H3,(H2,28,34,35)/b14-9+ |
InChI Key |
MSWUIQRFLIVJRP-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.